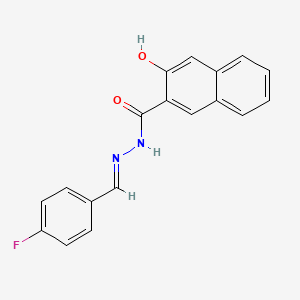

2-甲氧基-N-1H-1,2,4-三唑-3-基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds containing a 1,2,4-triazole ring are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of a high pressure reactor, methanol, and a catalyst such as Pd/C . The reaction mixture is typically aged at a certain temperature until the reaction reaches completion .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The IR absorption spectra of 1,2,4-triazole derivatives are characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum shows various peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives vary. For example, the compound 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline has a molecular weight of 204.23 and is a solid at room temperature .科学研究应用

抗菌剂

已发现一类针对细菌细胞分裂蛋白 FtsZ 的新型高效抗菌剂。通过用 1,2,3-三唑进行等排取代,3-甲氧基苯甲酰胺 (3-MBA) 的衍生物显示出增强的抗菌活性。这种取代模拟了酰胺基的拓扑和电子特征,突出了 1H-1,2,3-三唑作为末端酰胺模拟元件的潜力。令人惊讶的是,这些新的类似物显示出不同的作用模式,这表明抗菌剂开发的新机会 (Bi 等人,2018)。

抗菌筛选

已探索了一系列包含噻唑环的衍生物的合成和抗菌筛选。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的体外抗菌活性,并对几种真菌菌株具有抑制作用。这项研究可能为微生物疾病,特别是细菌和真菌感染的治疗干预提供有价值的见解 (Desai 等人,2013)。

抗真菌活性

雌激素样咪唑和三唑衍生物已在固体琼脂培养物中合成和测试,显示出对白色念珠菌和其他念珠菌属物种的适度至有效的体外抗真菌活性。这证明了这些唑类衍生物在抗真菌应用中的潜力 (Massa 等人,1992)。

除草剂活性

三唑啉酮衍生物已被合成并被确定为具有显着除草剂活性的新型 Protox 抑制剂。一种化合物,特别是,显示出与商业产品相当的有希望的除草剂活性,表明其作为一种用于控制稻田阔叶杂草的芽后除草剂的开发潜力 (Luo 等人,2008)。

缓蚀

3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑已被测试为普通盐酸介质中低碳钢腐蚀的抑制剂。这种有机化合物显示出优异的抑制效率,影响阴极和阳极腐蚀电流,并遵守朗缪尔的吸附等温线,表明其作为有效缓蚀剂的潜力 (Bentiss 等人,2009)。

安全和危害

未来方向

作用机制

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It is suggested that the compound may undergo nucleophilic attack on isocyanates and copper-promoted intramolecular n–n oxidative coupling .

Biochemical Pathways

It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may affect cytokine-related pathways.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso , which may influence its bioavailability.

Result of Action

It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may have an impact on cytokine activity and related cellular processes.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.

生化分析

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

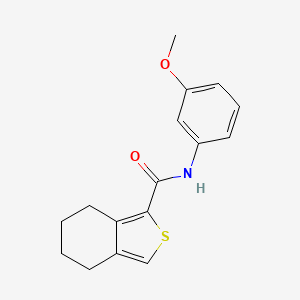

2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGXZLZBIICHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)